molecular formula C25H20O6 B14558113 5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione CAS No. 61654-70-4

5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione

Cat. No.: B14558113
CAS No.: 61654-70-4
M. Wt: 416.4 g/mol
InChI Key: ATZCDKDGGQGTDA-UHFFFAOYSA-N
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Description

5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes benzyloxy, hydroxy, and methoxy functional groups attached to a naphthalene-1,2-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use a Friedel-Crafts acylation reaction to introduce the naphthoquinone core, followed by selective functional group modifications to introduce the benzyloxy, hydroxy, and methoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The naphthoquinone core can be reduced to form a dihydroxy naphthalene derivative.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone derivative, while reduction of the naphthoquinone core would produce a dihydroxy naphthalene compound.

Scientific Research Applications

5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-cancer and anti-microbial properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dihydroxy-1,4-naphthoquinone: Known for its anti-microbial properties.

    7-Methoxy-1,4-naphthoquinone: Studied for its anti-inflammatory effects.

    5,8-Bis(benzyloxy)-1,4-naphthoquinone: Similar structure but lacks the hydroxy group.

Uniqueness

5,8-Bis(benzyloxy)-4-hydroxy-7-methoxynaphthalene-1,2-dione is unique due to the combination of its functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups, along with the hydroxy group, allows for a wide range of chemical modifications and interactions with biological targets.

Properties

CAS No.

61654-70-4

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

4-hydroxy-7-methoxy-5,8-bis(phenylmethoxy)naphthalene-1,2-dione

InChI

InChI=1S/C25H20O6/c1-29-21-13-20(30-14-16-8-4-2-5-9-16)22-18(26)12-19(27)24(28)23(22)25(21)31-15-17-10-6-3-7-11-17/h2-13,26H,14-15H2,1H3

InChI Key

ATZCDKDGGQGTDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=CC(=O)C2=O)O)C(=C1)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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